molecular formula C16H13FN2O2 B4461317 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B4461317
M. Wt: 284.28 g/mol
InChI Key: SJUBAHSXSGVSER-UHFFFAOYSA-N
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Description

This compound features a 6-fluoro-substituted indole core linked via an acetamide group to a 3-hydroxyphenyl moiety. Such structural features are common in pharmacologically active indole derivatives, which are explored for applications ranging from antioxidants to receptor modulators .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-5-4-11-6-7-19(15(11)8-12)10-16(21)18-13-2-1-3-14(20)9-13/h1-9,20H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBAHSXSGVSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The acylation of the indole nitrogen with 3-hydroxyphenylacetic acid chloride in the presence of a base like triethylamine yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes using high-purity reagents, controlling reaction temperature and time, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Positional Isomerism: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide () differs only in the hydroxyl group’s position on the phenyl ring (4- vs. 3-). This positional change alters hydrogen-bonding interactions and solubility.

Halogen Substitution: Fluoro vs. Chloro

  • 2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide () replaces fluorine with chlorine.
  • 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide () introduces a second indole moiety, increasing molecular weight and complexity. Such modifications could impact pharmacokinetics, such as absorption and half-life .

Substituents on the Acetamide Nitrogen

  • N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide () incorporates a thiadiazole heterocycle. This introduces additional hydrogen-bonding sites and may enhance binding to targets like enzymes or receptors compared to the simpler phenyl group .
  • N-{2-[(3-Hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide () uses an ethylamino linker with dual aryl groups. The extended linker and methoxy substituent could improve water solubility and metabolic stability .

Functional Group Modifications

  • N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives () feature a hydroxyimino group on the indole. These compounds exhibit notable antioxidant activity (e.g., DPPH assay IC₅₀ ≈ 12–15 µM), suggesting that electron-donating groups enhance radical scavenging. The target compound’s 3-hydroxyphenyl group may offer similar benefits but with distinct electronic effects due to fluorine .
  • 2-(6-Methyl-1H-indol-3-yl)acetic acid () replaces the acetamide with a carboxylic acid. Amides generally exhibit better metabolic stability than carboxylic acids, which are prone to glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
Reactant of Route 2
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2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

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